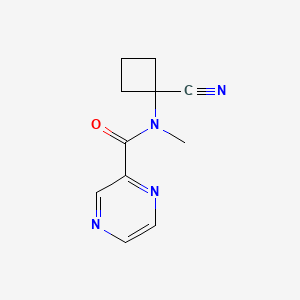
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial and Antioxidant Activities
Research has shown that pyrazole derivatives, including structures similar to (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, exhibit significant antibacterial and antioxidant activities. For instance, compounds synthesized using substituted pyrazole moieties were found to have moderate activity against both Gram-positive and Gram-negative bacteria and displayed moderate antioxidant activities (Golea Lynda, 2021).
Antimicrobial Properties
Synthesized derivatives of pyrazole, similar to the chemical , have been found to possess notable antimicrobial properties. Certain compounds containing methoxy groups, in particular, have been noted for their high antimicrobial activity (Satyender Kumar et al., 2012).
Antiinflammatory and Antibacterial Agents
Some pyrazoline derivatives, including those with structural similarities to the specified compound, have been synthesized and evaluated for their antiinflammatory and antibacterial activities. Certain compounds within this class exhibited significant in vivo antiinflammatory activity and potent antibacterial properties (P. Ravula et al., 2016).
Anticancer Properties
Pyrazole derivatives have also been studied for their potential anticancer properties. A study synthesized compounds with a pyrazole core and evaluated them against various cancer cell lines, finding significant cytotoxic activities. This indicates the potential use of such compounds in cancer research and treatment (R. B. Bakr & Ahmed B. M. Mehany, 2016).
Molecular Docking and Antimicrobial Studies
Molecular docking studies of pyrazole derivatives, including compounds structurally related to the specified chemical, have been conducted to understand their interactions at the molecular level, especially in the context of antibacterial activity. These studies help in elucidating the mechanism of action and potential applications of these compounds in treating bacterial infections (C. Sivakumar et al., 2021).
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-11-13(2)19(17-12)16(20)14-5-7-15(8-6-14)23(21,22)18-9-3-4-10-18/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQCEKNRGEUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)
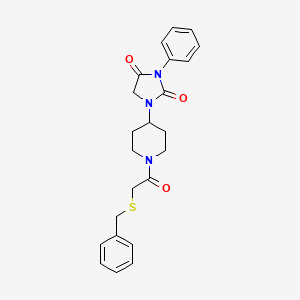


![1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone](/img/structure/B2675497.png)

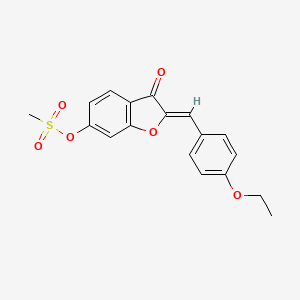
![N-(4-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2675501.png)
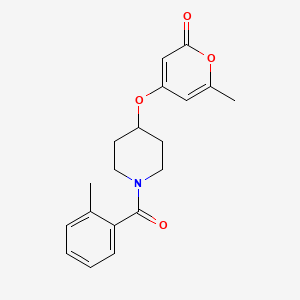
![Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2675505.png)
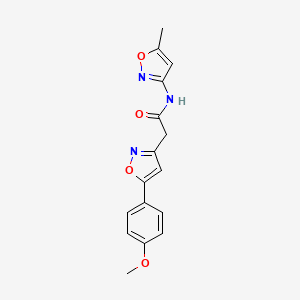
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2675510.png)

